![molecular formula C9H21N B1414732 (2-Methylpropyl)(pentan-3-yl)amine CAS No. 1019579-04-4](/img/structure/B1414732.png)
(2-Methylpropyl)(pentan-3-yl)amine
Overview
Description
“(2-Methylpropyl)(pentan-3-yl)amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It has a molecular formula of C9H21N and a molecular weight of 143.27 g/mol .
Synthesis Analysis
The synthesis of compounds similar to “(2-Methylpropyl)(pentan-3-yl)amine” often involves complex processes. For instance, the preparation of tapentadol, a related compound, involves a series of reactions including Grignard conditions, activation of the -OH group, and reductive deoxygenation .Molecular Structure Analysis
The molecular structure of “(2-Methylpropyl)(pentan-3-yl)amine” is represented by the formula C9H21N .Chemical Reactions Analysis
Amines like “(2-Methylpropyl)(pentan-3-yl)amine” are classified based on the number of carbon atoms bonded directly to the nitrogen atom. They can be primary, secondary, or tertiary .Physical And Chemical Properties Analysis
“(2-Methylpropyl)(pentan-3-yl)amine” has a molecular weight of 143.27 g/mol . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
Synthesis and Characterization of Complexes
- Trialkyltantalum complexes stabilized by aminopyridinato ligands were synthesized, exploring their stability and reactivity, potentially applicable in catalysis and material science (Noor, Kretschmer, & Kempe, 2006).
- Novel pentadentate amine/imine ligands containing a hexahydropyrimidine core were developed, showing varied coordination modes with first-row transition metals, which could be useful in the design of new catalysts and functional materials (Schmidt, Wiedemann, & Grohmann, 2011).
Organic Synthesis
- The development of new synthetic approaches for perfluorochemicals was demonstrated through liquid-phase photofluorination, offering a method for preparing isomerically pure branched F-alkanes, F-ethers, and F-tert-amines (Scherer, Yamanouchi, & Onox, 1990).
- A photochemical formal (4 + 2)-cycloaddition method was reported for converting bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines, expanding the toolkit for constructing complex amine structures (Harmata, Spiller, Sowden, & Stephenson, 2021).
Catalysis
- Rhodium-catalyzed asymmetric hydrogenations using novel phosphine-phosphoramidites demonstrated the influence of stereogenic elements on enantioselectivity, significant for developing more efficient asymmetric catalytic processes (Balogh, Farkas, Szöllősy, Darvas, Urge, & Bakos, 2013).
Material Science
- The synthesis and characterization of primary amine end-functionalized polystyrene and poly(methyl methacrylate) using living anionic polymerization techniques were explored, contributing to advancements in polymer science (Ji, Sakellariou, & Mays, 2007).
Mechanism of Action
properties
IUPAC Name |
N-(2-methylpropyl)pentan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-5-9(6-2)10-7-8(3)4/h8-10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLLWBRDZNXWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpropyl)(pentan-3-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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